Lipophilicity (XLogP3) Compared to 4-Chloro, 4-Nitro, and 3-Trifluoromethyl Analogs
The target compound's computed XLogP3 of 5.7 [1] places it at the upper boundary of typical oral drug space. The 4-chloro analog (CAS 325986-58-1, C14H8Cl2N2OS2) is predicted to have an XLogP3 approximately 0.8–1.2 units lower due to the absence of the second chlorine atom ; the 4-nitro analog (CAS 325986-59-2) carries a strongly electron-withdrawing nitro group that reduces logP further while introducing a hydrogen-bond acceptor capable of altering binding poses. The 3-trifluoromethyl analog gains lipophilicity but loses the symmetrical 3,5-dichloro hydrogen-bond donor/acceptor pattern. For assays where logP critically influences passive permeability or non-specific protein binding, the 3,5-dichloro substitution provides a distinct, high-lipophilicity reference point that cannot be replicated by the mono-substituted analogs.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | 4-Chloro analog (CAS 325986-58-1): estimated XLogP3 ≈ 4.5–4.9; 4-Nitro analog (CAS 325986-59-2): estimated XLogP3 ≈ 4.0–4.4; 3-Trifluoromethyl analog: estimated XLogP3 ≈ 5.5–6.0 |
| Quantified Difference | Target XLogP3 exceeds 4-chloro analog by ~0.8–1.2 units; exceeds 4-nitro analog by ~1.3–1.7 units |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15 release); comparator values estimated from atom-based contribution methods due to absence of experimental logP data |
Why This Matters
A difference of >1 logP unit can alter membrane permeability by 10-fold; researchers requiring a high-logP benchmark for SAR series must select the 3,5-dichloro variant rather than a lower-logP substitute.
- [1] PubChem CID 4324146, Computed Properties section. View Source
